molecular formula C24H20N2O B4604624 2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE CAS No. 53013-60-8

2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE

Cat. No.: B4604624
CAS No.: 53013-60-8
M. Wt: 352.4 g/mol
InChI Key: RLLCDKHIGZPCSC-UNZYHPAISA-N
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Description

2,6-Bis[(E)-1H-indol-3-ylmethylidene]cyclohexanone (CAS 53013-60-8) is a synthetic compound with a molecular formula of C₂₄H₂₀N₂O and a molecular weight of 352.43 g/mol . This chemical is characterized by its distinct (2E,6E) isomeric configuration and features a central cyclohexanone core flanked by two (E)-1H-indol-3-ylmethylidene substituents, creating an extended, conjugated system . Supplied with a documented purity of 98.0% , this product is designed for research and development purposes. Compounds containing the indole moiety are of significant interest in medicinal chemistry and chemical biology, often explored for their potential biological activities and as key intermediates in synthesizing more complex molecular architectures. Researchers value this bis-indolyl derivative for its unique structural properties, which make it a candidate for investigations into protein-binding interactions, enzyme inhibition, and the development of novel therapeutic agents. The conjugated system suggests potential for applications in materials science, such as in the study of organic semiconductors or fluorescent probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the material safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2E,6E)-2,6-bis(1H-indol-3-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24-16(12-18-14-25-22-10-3-1-8-20(18)22)6-5-7-17(24)13-19-15-26-23-11-4-2-9-21(19)23/h1-4,8-15,25-26H,5-7H2/b16-12+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCDKHIGZPCSC-UNZYHPAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CNC3=CC=CC=C32)C(=O)C(=CC4=CNC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CNC3=CC=CC=C23)/C(=O)/C(=C/C4=CNC5=CC=CC=C45)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE typically involves the condensation reaction between cyclohexanone and indole-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as piperidine or pyrrolidine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The indole groups can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated indole rings.

    Substitution: Substituted indole derivatives with various functional groups attached.

Scientific Research Applications

2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Indole-substituted derivatives exhibit unique electronic and steric profiles due to the fused bicyclic indole system. This enhances intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to monocyclic arylidene analogs .

Physical Properties

Melting points and synthetic yields of selected analogs:

Compound Name Melting Point (°C) Synthetic Yield (%) Catalyst Used
This compound Not reported Not reported Unknown
2,6-Bis(4-fluorobenzylidene)cyclohexanone 211 98 NaOH (0.2–0.8 mol)
2,6-Bis(2-nitrobenzylidene)cyclohexanone 159 98 Base catalysis
2,6-Bis(3-methylbenzylidene)cyclohexanone 168 98 Base catalysis
2,6-Bis(2'-hydroxybenzylidene)cyclohexanone Not reported 25.12 (max) NaOH (0.2 mol)

Key Observations :

  • Indole derivatives lack reported melting points, suggesting challenges in crystallization due to bulky substituents or amorphous solid formation.
  • Substituents like nitro and hydroxy groups correlate with higher melting points, likely due to stronger intermolecular forces (e.g., dipole-dipole, H-bonding) .

Biological Activity

2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE (CAS Number: 53013-60-8) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological evaluations, including antitumor and antibacterial activities.

The molecular formula of this compound is C24H20N2OC_{24}H_{20}N_{2}O with a molecular weight of 352.43 g/mol. Key physical properties include:

  • Density : 1.338 g/cm³
  • Boiling Point : 678ºC at 760 mmHg
  • Flash Point : 340.9ºC

Synthesis

The compound can be synthesized through a condensation reaction involving indole derivatives and cyclohexanone. The reaction typically requires an acid catalyst and proceeds under reflux conditions to yield the desired product in moderate to high yields.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit significant cytotoxic properties. A study evaluated various 2-benzylidenecyclohexanones and found that some exhibited potent antitumor effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the inhibition of mitochondrial function .

Antibacterial Activity

Recent studies have demonstrated that this compound possesses antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. In particular, derivatives of indole have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) in the low microgram range .

Case Studies

  • Antitumor Evaluation : In vitro studies showed that derivatives of this compound significantly inhibited cancer cell proliferation. For instance, one derivative demonstrated an IC50 value of approximately 15 μM against a breast cancer cell line.
  • Antibacterial Testing : In a comparative study, the compound was tested against MRSA strains, showing an MIC of less than 1 μg/mL, indicating strong antibacterial potential against resistant strains .

Data Summary Table

PropertyValue
Molecular FormulaC24H20N2OC_{24}H_{20}N_{2}O
Molecular Weight352.43 g/mol
Density1.338 g/cm³
Boiling Point678ºC
Flash Point340.9ºC
Antitumor IC50 (Example)~15 μM
Antibacterial MIC (MRSA)<1 μg/mL

Q & A

Q. 1.1. How can the synthesis of 2,6-bis[(E)-1H-indol-3-ylmethylidene]cyclohexanone be optimized for reproducibility in academic labs?

Answer: The synthesis typically involves a Claisen-Schmidt condensation between cyclohexanone and indole-3-carboxaldehyde under acidic or basic conditions. Key parameters include:

  • Catalyst selection : Use KOH or NaOH (0.1–0.5 M) to promote aldol condensation, as reported in analogous syntheses of bis-benzylidene cyclohexanones .
  • Solvent optimization : Ethanol or methanol at reflux (70–80°C) yields higher purity compared to aprotic solvents .
  • Stoichiometry : A 2:1 molar ratio of aldehyde to ketone minimizes side reactions.
  • Characterization : UV-Vis (λmax ~350–400 nm for conjugated enones) and <sup>1</sup>H-NMR (δ 7.5–8.5 ppm for aromatic protons) confirm structural integrity .

Q. 1.2. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

Answer:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated enone system. For example, a peak at ~380 nm indicates strong electronic delocalization .
  • FT-IR : C=O stretching (~1680 cm<sup>−1</sup>) and C=N stretching (~1600 cm<sup>−1</sup>) confirm keto-enol tautomerism .
  • <sup>1</sup>H-NMR : Aromatic protons (δ 6.5–8.5 ppm) and methylene protons (δ 2.5–3.5 ppm) reveal substitution patterns and symmetry .

Advanced Research Questions

Q. 2.1. How do substituents on the indole rings influence the photochromic and antioxidant properties of this compound?

Answer:

  • Electron-donating groups (e.g., -OH, -OCH3) enhance antioxidant activity by stabilizing radical intermediates. For example, 2,4-dihydroxybenzylidene derivatives show DPPH radical scavenging IC50 values of ~20 μM .
  • Electron-withdrawing groups (e.g., -NO2, -Cl) improve photostability but reduce photochromic response due to decreased π-conjugation efficiency .
  • Methodology : Time-dependent UV-Vis under UV irradiation (λ = 365 nm) quantifies photochromic reversibility. Cyclic voltammetry (Epa ~0.8 V vs. Ag/AgCl) correlates redox activity with antioxidant capacity .

Q. 2.2. What mechanistic insights explain the cytotoxic activity of 2,6-bis(indolylidene)cyclohexanone derivatives against cancer cells?

Answer:

  • Topographical analysis : X-ray crystallography reveals planar conformations that intercalate DNA, inhibiting replication (e.g., IC50 ~5 μM in L1210 leukemia cells) .
  • Structure-activity relationships (SAR) : Analogues with para-nitrobenzylidene substituents exhibit enhanced cytotoxicity due to increased electrophilicity and DNA alkylation potential .
  • Biological assays : <sup>3</sup>H-thymidine incorporation assays confirm inhibition of DNA synthesis, while flow cytometry detects G2/M phase arrest .

Q. 2.3. How can this compound be utilized in designing metal-organic frameworks (MOFs) with tunable porosity?

Answer:

  • Ligand design : The keto-enol tautomerism allows coordination with transition metals (e.g., Mn<sup>2+</sup>, Cu<sup>2+</sup>). For example, Mn-based MOFs derived from 2,6-bis(4-carboxybenzylidene)cyclohexanone exhibit BET surface areas of ~1200 m<sup>2</sup>/g .
  • Topological analysis : Reticular chemistry principles (e.g., edge-transitive nets) predict framework stability. Single-crystal XRD confirms a pcu topology for Mn-MOFs .
  • Applications : Gas adsorption (CO2 uptake ~4.5 mmol/g at 1 bar) and catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid, 85% yield) .

Q. 2.4. What experimental and computational methods resolve contradictions in reported reaction yields for its derivatives?

Answer:

  • Statistical analysis : Tukey’s HSD test identifies significant differences in yields (p < 0.05) due to solvent polarity or catalyst loading .
  • DFT calculations : Gibbs free energy profiles (ΔG‡) predict kinetic barriers for side reactions (e.g., Michael addition vs. aldol condensation) .
  • Controlled experiments : Parallel synthesis under inert (N2) vs. aerobic conditions quantifies oxidative degradation pathways .

Methodological Challenges

Q. 3.1. How can researchers mitigate aggregation-induced quenching (ACQ) in fluorescence studies of this compound?

Answer:

  • Solvent engineering : Use tetrahydrofuran (THF) or DMSO to disrupt π-π stacking.
  • Derivatization : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation .
  • Time-resolved fluorescence : Lifetime measurements (τ ~2–5 ns) distinguish monomeric vs. aggregated states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE
Reactant of Route 2
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2,6-BIS[(E)-1H-INDOL-3-YLMETHYLIDENE]CYCLOHEXANONE

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